molecular formula C21H14N4OS B2875775 N-(9H-fluoren-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1226457-75-5

N-(9H-fluoren-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2875775
CAS No.: 1226457-75-5
M. Wt: 370.43
InChI Key: UPEIEFHGWDJIBW-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a synthetically designed hybrid molecule that incorporates a fluorene moiety linked to a pyrazinyl-thiazole carboxamide core. This structure is of significant interest in medicinal chemistry, particularly in the development of novel antitubercular agents. The fluorene group is a well-characterized pharmacophore that functions as a hydrophobic anchor within the enzyme active site, while the thiazole and pyrazine rings contribute to key polar interactions, enhancing binding affinity and selectivity . The primary research value of this compound lies in its potential to target enoyl acyl carrier protein reductase (InhA), an essential enzyme for the biosynthesis of mycolic acid in the Mycobacterium tuberculosis cell wall . InhA is a validated target for combating tuberculosis, especially against drug-resistant strains. The strategic molecular hybridization in this compound is designed to mimic the binding mode of known potent inhibitors, potentially leading to improved inhibitory activity . Researchers can utilize this compound as a key intermediate or a lead molecule in drug discovery programs focused on infectious diseases. Its mechanism of action is hypothesized to involve NADH-competitive inhibition of the InhA enzyme, thereby disrupting the bacterial fatty acid biosynthesis pathway . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4OS/c26-20(19-12-27-21(25-19)18-11-22-7-8-23-18)24-15-5-6-17-14(10-15)9-13-3-1-2-4-16(13)17/h1-8,10-12H,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEIEFHGWDJIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CSC(=N4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(9H-fluoren-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a fluorenyl group, a pyrazinyl group, and a thiazole moiety. Its molecular formula is C21H14N4OSC_{21}H_{14}N_{4}OS with a molecular weight of 370.43 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Antitumor Activity

Recent studies indicate that derivatives of thiazole and pyrazole, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit key oncogenic pathways and cellular proliferation in various cancer cell lines.

Case Study: Antitumor Efficacy
A study evaluated the antitumor activity of various pyrazole derivatives, revealing that compounds similar to this compound effectively inhibited BRAF(V600E) and EGFR pathways, which are crucial in tumor growth and survival . The inhibition of these pathways suggests a mechanism by which this compound could exert its antitumor effects.

Antimicrobial Activity

In addition to its antitumor properties, this compound has been assessed for antimicrobial activity. Research indicates that thiazole derivatives generally possess noteworthy antimicrobial properties.

Research Findings:
A comparative study on various thiazole derivatives demonstrated that those incorporating the fluorenyl structure exhibited enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Modifications to the fluorenyl or pyrazinyl groups can significantly influence the compound's potency and selectivity against target enzymes or receptors.

Table: SAR Insights

ModificationEffect on Activity
Fluorenyl GroupEnhances lipophilicity and cell permeability
Pyrazinyl SubstitutionIncreases interaction with target proteins
Thiazole MoietyContributes to overall biological activity

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related thiazole carboxamides reported in the evidence, focusing on substituent effects, synthesis efficiency, and physicochemical properties.

Structural Features and Substituent Diversity

Key structural variations among analogs include:

  • Amide-side chains : Fluorenyl (target compound) vs. difluorocyclohexyl (compound 53, ) or benzoylphenyl (compounds 32–34, ).
  • Thiazole 2-position substituents : Pyrazine (target) vs. trimethoxybenzamido (compound 53) or azidobenzamido (compounds 32–34).

Table 1: Structural Comparison of Selected Thiazole Carboxamides

Compound ID Amide Substituent Thiazole 2-Substituent Molecular Weight (g/mol)
Target Compound 9H-Fluoren-2-yl Pyrazin-2-yl ~384 (estimated*)
Compound 53 () 4,4-Difluorocyclohexyl 3,4,5-Trimethoxybenzamido 552.56
Compound 108 () 4,4-Difluorocyclohexyl 3,4,5-Trimethoxybenzamido 588.62
Compound 32 () 2-Benzoylphenyl 2-Azidobenzamido 559.62
Compound 66 () 3,4,5-Trifluorophenyl 3,4,5-Trimethoxybenzamido 542.52

*Estimated based on formula C₂₁H₁₅N₃OS (fluorene + pyrazine + thiazole-carboxamide).

Key Observations :

  • Pyrazine at the thiazole 2-position introduces two nitrogen atoms, which may improve solubility and hydrogen-bonding capacity relative to electron-rich groups like trimethoxybenzamido .

Implications for Target Compound :

Physicochemical and Predicted Properties

Table 3: Comparative Physicochemical Properties

Compound ID Calculated logP* Predicted Solubility (mg/mL) Acidic pKa (Predicted)
Target Compound ~3.8 ~0.05 (low) 6.43 (amide NH)
Compound 53 () 2.1 0.12 5.90 (amide NH)
Compound 109 () 3.5 0.08 6.20 (amide NH)
Compound 70 () 1.9 0.20 6.10 (amide NH)

*logP values estimated using fragment-based methods.

Key Observations :

  • The fluorenyl group in the target compound increases logP (lipophilicity), which may reduce aqueous solubility but improve membrane permeability.
  • Pyrazine’s nitrogen atoms could lower the pKa of the amide NH compared to electron-donating substituents (e.g., trimethoxybenzamido) .

Preparation Methods

Thiazole Ring Formation via Cyclocondensation

The thiazole core is synthesized using a modified Hantzsch thiazole synthesis, involving α-bromo ketones and thioamides. For the pyrazine-substituted derivative:

Procedure :

  • Reactants : Pyrazine-2-carbothioamide (1.0 equiv) and ethyl 4-bromoacetoacetate (1.2 equiv).
  • Catalyst : Calcium triflate (Ca(OTf)₂, 5 mol%) in toluene.
  • Conditions : Heated at 120°C for 40 minutes under argon.
  • Outcome : Ethyl 2-(pyrazin-2-yl)thiazole-4-carboxylate is obtained in 75% yield.
  • Hydrolysis : The ester is saponified using NaOH (2M, ethanol/water) to yield 2-(pyrazin-2-yl)thiazole-4-carboxylic acid.

Optimization Notes :

  • Solvent-free conditions reduce reaction time to 25 minutes but require higher temperatures (140°C).
  • Electron-withdrawing groups on thioamides marginally improve cyclization efficiency.

Preparation of 9H-Fluoren-2-amine

Nitration and Reduction of Fluorene

Procedure :

  • Nitration : Fluorene is nitrated using HNO₃/H₂SO₄ at 0°C to yield 2-nitrofluorene.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine (85% yield).

Alternative Route :

  • Direct amination via Buchwald-Hartwig coupling is less efficient for fluorene systems.

Amide Bond Formation: Coupling Thiazole Carboxylic Acid with 9H-Fluoren-2-amine

Activation via Acid Chloride

Procedure :

  • Activation : 2-(Pyrazin-2-yl)thiazole-4-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 3.0 equiv) at reflux (70°C, 2 hours).
  • Coupling : The resultant acid chloride is reacted with 9H-fluoren-2-amine (1.1 equiv) in dichloromethane (DCM) with triethylamine (TEA, 2.0 equiv) as a base.
  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/petroleum ether, 1:4) to yield the title compound (68% yield).

Carbodiimide-Mediated Coupling

Procedure :

  • Reactants : 2-(Pyrazin-2-yl)thiazole-4-carboxylic acid (1.0 equiv), 9H-fluoren-2-amine (1.1 equiv).
  • Coupling Agents : EDC (1.5 equiv) and DMAP (0.3 equiv) in DCM.
  • Conditions : Stirred under argon for 48 hours at room temperature.
  • Purification : Extracted with HCl (1M) to remove excess amine, followed by column chromatography (yield: 72%).

Comparative Data :

Method Catalyst/Solvent Time (h) Yield (%) Purity (HPLC)
Acid Chloride SOCl₂, DCM, TEA 4 68 98.5
Carbodiimide EDC/DMAP, DCM 48 72 97.8

Alternative Synthetic Routes and Unsuccessful Attempts

Microwave-Assisted Synthesis

Attempts to reduce reaction time using microwave irradiation (150°C, 20 minutes) resulted in decomposition of the fluorenyl amine, yielding <10% product.

Solid-Phase Synthesis

Immobilization of the thiazole carboxylic acid on Wang resin led to low coupling efficiency (∼35%) due to steric hindrance from the fluorenyl group.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (d, 1H, pyrazine), 8.45 (s, 1H, thiazole), 7.85–7.20 (m, 7H, fluorenyl).
  • HRMS : m/z calculated for C₂₁H₁₅N₅OS [M+H]⁺: 385.0994; found: 385.0998.

Challenges and Optimization Opportunities

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification.
  • Catalyst Loading : Increasing Ca(OTf)₂ beyond 5 mol% accelerates side reactions in thiazole formation.
  • Amine Protection : Boc-protection of 9H-fluoren-2-amine prior to coupling reduced yields by 20%.

Industrial-Scale Considerations

  • Cost Analysis : EDC-mediated coupling is 3× more expensive than acid chloride routes due to reagent costs.
  • Green Chemistry : Solvent-free thiazole synthesis reduces waste but requires specialized equipment.

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